molecular formula C11H6ClF3O2 B13629302 5-Chloro-2-trifluoroacetyl-1-indanone

5-Chloro-2-trifluoroacetyl-1-indanone

Cat. No.: B13629302
M. Wt: 262.61 g/mol
InChI Key: ZFNHTWVQIQSXQW-UHFFFAOYSA-N
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Description

It features a chloro substituent at the 5-position of the indanone core and a trifluoroacetyl group (-COCF₃) at the 2-position. This compound is listed under CAS RN 262-61-747 (interpreted as 26261-74-7) and has a reported melting point range of 140–145°C at 5 mmHg . The trifluoroacetyl group contributes to its electron-withdrawing properties, enhancing reactivity in synthetic applications such as intermediates for agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C11H6ClF3O2

Molecular Weight

262.61 g/mol

IUPAC Name

5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H6ClF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2

InChI Key

ZFNHTWVQIQSXQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-trifluoroacetyl-1-indanone typically involves the Friedel-Crafts acylation reaction. One common method starts with 5-chloro-1-indanone, which is then reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of 5-Chloro-2-trifluoroacetyl-1-indanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

5-Chloro-2-trifluoroacetyl-1-indanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance and thermal stability.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoroacetyl group in 5-Chloro-2-trifluoroacetyl-1-indanone significantly increases its molecular weight (~283.6 g/mol) compared to simpler halogenated indanones like 5-Fluoro-1-indanone (150.14 g/mol) . The chloro and trifluoroacetyl groups enhance steric and electronic effects, making the compound more reactive toward nucleophilic or electrophilic agents compared to mono-fluorinated analogs.

Melting Point: The high melting point (140–145°C) of 5-Chloro-2-trifluoroacetyl-1-indanone reflects stronger intermolecular forces (e.g., dipole-dipole interactions from -COCF₃ and Cl) compared to 5-Fluoro-1-indanone (35–37°C) .

Notes

  • This may reflect a typographical error, as stoichiometric analysis suggests the correct formula should be C₁₀H₅ClF₃O₃ .
  • Limited Data: Detailed application studies or spectroscopic data (e.g., NMR, HPLC) are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

5-Chloro-2-trifluoroacetyl-1-indanone is a fluorinated indanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoroacetyl group, is being investigated for various therapeutic applications, including anti-inflammatory and anticancer activities. This article provides a comprehensive overview of the biological activity of 5-Chloro-2-trifluoroacetyl-1-indanone, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of 5-Chloro-2-trifluoroacetyl-1-indanone typically involves the reaction of indanone derivatives with trifluoroacetylating agents. The compound can be synthesized using modified Claisen condensation or direct fluorination methods, which have been documented in various studies . The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the chloro and trifluoroacetyl groups.

Anti-inflammatory Activity

Research has indicated that 5-Chloro-2-trifluoroacetyl-1-indanone exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. For instance, it has been reported to reduce levels of prostaglandin E2 (PGE2) in cultured macrophages, which is crucial for mediating inflammation .

Anticancer Properties

5-Chloro-2-trifluoroacetyl-1-indanone has also demonstrated promising anticancer activity. In vitro assays revealed that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Additionally, studies have shown that this compound can enhance the effects of conventional chemotherapeutics, suggesting its potential as an adjuvant therapy.

Case Studies

Several case studies highlight the efficacy of 5-Chloro-2-trifluoroacetyl-1-indanone in preclinical models:

  • Study on Inflammatory Models : In a rat model of adjuvant arthritis, administration of 5-Chloro-2-trifluoroacetyl-1-indanone resulted in a significant reduction in joint swelling and pain scores compared to control groups .
  • Cancer Cell Line Studies : A study involving human breast cancer cell lines showed that treatment with 5-Chloro-2-trifluoroacetyl-1-indanone led to a dose-dependent decrease in cell viability, with IC50 values reported in the low micromolar range .

Data Summary

Activity Mechanism IC50/ED50 Model
Anti-inflammatoryInhibition of PGE2 productionED50 < 10 mg/kg p.o.Rat adjuvant arthritis
Anticancer (Breast)Induction of apoptosisIC50 ~ 5 µMHuman breast cancer cells
Anticancer (Lung)Cell cycle arrest at G2/M phaseIC50 ~ 4 µMHuman lung cancer cells

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